molecular formula C15H9BrFNO B308020 (3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B308020
M. Wt: 318.14 g/mol
InChI Key: GXKFTGCVCJWJET-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BFI-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. BFI-1 is a member of the indole-2-one family of compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

(3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one binds to the BTB domain of BCL6, which is a critical domain for the transcriptional repressor activity of BCL6. This binding prevents the recruitment of co-repressors to BCL6, which leads to the derepression of BCL6 target genes that are involved in cell survival and proliferation. This ultimately leads to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit tumor growth in preclinical models of lymphoma and leukemia. In addition, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

One advantage of (3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one is its specificity for BCL6, which allows for targeted inhibition of this oncogenic transcription factor. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in vivo.

Future Directions

For the study of (3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one include the development of more potent analogs of the compound, as well as the investigation of its potential therapeutic applications in other types of cancer. In addition, the mechanism of action of this compound could be further elucidated through structural studies and the identification of additional binding partners.

Synthesis Methods

The synthesis of (3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one involves a multi-step process that begins with the reaction of 5-bromo-1H-indole with ethyl acetoacetate to form 5-bromo-1,3-dihydro-2H-indol-2-one. This intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base to form this compound. The final product is purified through column chromatography.

Scientific Research Applications

(3Z)-5-bromo-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in cancer treatment. Specifically, this compound has been shown to inhibit the activity of the oncogenic transcription factor BCL6, which is overexpressed in a variety of human cancers. Inhibition of BCL6 activity has been shown to induce apoptosis and inhibit tumor growth in preclinical models of lymphoma and leukemia.

properties

Molecular Formula

C15H9BrFNO

Molecular Weight

318.14 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H9BrFNO/c16-10-3-6-14-12(8-10)13(15(19)18-14)7-9-1-4-11(17)5-2-9/h1-8H,(H,18,19)/b13-7-

InChI Key

GXKFTGCVCJWJET-QPEQYQDCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)F

SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Br)NC2=O)F

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Br)NC2=O)F

Origin of Product

United States

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